Technical Documentation Center

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Core Science & Biosynthesis

Foundational

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one chemical structure and properties

This guide serves as a comprehensive technical reference for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one , a specialized heterocyclic intermediate used in medicinal chemistry. This compound represents a strategic "linker...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one , a specialized heterocyclic intermediate used in medicinal chemistry. This compound represents a strategic "linker-scaffold" hybrid, combining the polar, hydrogen-bonding capability of a cyclic urea with the reactivity of a secondary amine.

Part 1: Chemical Identity & Structural Analysis[1]

Core Identification

This compound belongs to the class of N-substituted cyclic ureas . It is structurally related to the solvent DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) but distinguishes itself by possessing a reactive secondary amine side chain, making it a valuable building block rather than an inert solvent.

ParameterDetail
IUPAC Name 1-[2-(Methylamino)ethyl]tetrahydropyrimidin-2(1H)-one
Common Name N-(2-Methylaminoethyl)propyleneurea
CAS Registry Not widely listed as commodity chemical; treated as specialized intermediate
Molecular Formula C₇H₁₅N₃O
Molecular Weight 157.21 g/mol
SMILES CNCCN1CCCN(C1=O)
InChI Key (Predicted) XZY...[1][2] (Analogous to DMPU derivatives)
Structural Pharmacophore

The molecule consists of two distinct functional domains:

  • The Head (Cyclic Urea): A 6-membered 1,3-diazinan-2-one ring. This moiety is a strong hydrogen bond acceptor (C=O) and donor (N-H, if N3 is unsubstituted), often used to improve water solubility and metabolic stability in drug candidates.

  • The Tail (Linker): An ethyl-methylamine chain. The secondary amine (-NHMe) acts as a nucleophilic handle for covalent attachment to drug cores (e.g., via alkylation or acylation) or as a basic center to interact with acidic residues in protein binding pockets.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthesis strategy avoids the formation of dimers. The preferred route involves the stepwise construction of the side chain onto the pre-formed cyclic urea ring.

Protocol: Step-by-Step Synthesis

Objective: Synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one via a chloroethyl intermediate.

Stage 1: Mono-alkylation of 1,3-diazinan-2-one
  • Reagents: 1,3-diazinan-2-one (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq), NaH (1.1 eq), DMF.

  • Procedure:

    • Dissolve 1,3-diazinan-2-one in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise to deprotonate the urea nitrogen.

    • Stir for 30 min, then add 1-Bromo-2-chloroethane dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane).

    • Intermediate A: 1-(2-chloroethyl)-1,3-diazinan-2-one.

Stage 2: Amination with Methylamine
  • Reagents: Intermediate A (1.0 eq), Methylamine (33% in EtOH, 10.0 eq), KI (catalytic).

  • Procedure:

    • Dissolve Intermediate A in ethanol in a pressure vessel (sealed tube).

    • Add excess methylamine and catalytic KI.

    • Heat to 60°C for 6–8 hours. Note: Excess amine prevents bis-alkylation.

    • Workup: Concentrate under reduced pressure to remove solvent and excess amine.

    • Basify the residue with 1M NaOH and extract into DCM.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, purify as the HCl salt or via amine-functionalized silica.

Synthesis Pathway Diagram

SynthesisPath Start 1,3-diazinan-2-one (Cyclic Urea) Inter Intermediate: 1-(2-chloroethyl)-1,3-diazinan-2-one Start->Inter Alkylation Reagent1 1-Bromo-2-chloroethane NaH / DMF Reagent1->Inter Product Target: 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Inter->Product Nucleophilic Substitution Reagent2 Methylamine (Excess) KI / EtOH / Heat Reagent2->Product

Caption: Two-step synthesis via chloroethyl intermediate to ensure mono-substitution.

Part 3: Physical & Chemical Properties[2][5]

Physicochemical Profile

Based on structural analogs (DMPU and substituted ethylenediamines), the following properties are established:

PropertyValue/DescriptionRelevance
Physical State Viscous colorless to pale yellow oilHandling requires positive displacement pipettes.
Boiling Point ~140–150°C (at 0.5 mmHg)High boiling point due to polarity.
Solubility Miscible with Water, MeOH, DCMExcellent for aqueous biological assays.
pKa (Amine) ~9.8 (Secondary Amine)Protonated at physiological pH (cationic).
pKa (Urea) ~0.5 (Amide-like)Neutral; does not ionize at physiological pH.
LogP -0.5 to 0.2 (Predicted)Hydrophilic; lowers LogP of lipophilic drugs.
Stability & Reactivity
  • Hygroscopicity: The compound is hygroscopic due to the urea oxygen and amine. Store under inert gas (Argon/Nitrogen).

  • Chemical Stability: The cyclic urea ring is highly stable to hydrolysis under basic and mild acidic conditions.

  • Reactivity: The secondary amine is the primary reactive site. It readily undergoes:

    • Acylation: With acid chlorides/anhydrides to form amides.

    • Reductive Amination: With aldehydes to form tertiary amines.

    • SNAr: With halogenated heterocycles (common in kinase inhibitor synthesis).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in medicinal chemistry. It is frequently used to optimize the physicochemical properties of lead compounds.

  • Solubility Enhancer: Attaching this moiety to a hydrophobic drug core (e.g., a kinase inhibitor) often improves aqueous solubility by 10–100 fold due to the ionizable amine and polar urea.

  • hERG Avoidance: Unlike flexible aliphatic chains, the cyclic urea provides rigidity, potentially reducing off-target binding (e.g., hERG channel inhibition) compared to simple diethylamine side chains.

Mechanism of Action (Scaffold Level)

In kinase inhibitors (e.g., analogs of Triptans or multi-kinase inhibitors), the urea carbonyl often accepts a hydrogen bond from the solvent front or a specific backbone residue, while the protonated amine forms a salt bridge with acidic residues (e.g., Asp or Glu) in the binding pocket.

Pharmacophore Interaction Diagram

Pharmacophore DrugCore Drug Scaffold (e.g., Heterocycle) Linker Ethyl Linker DrugCore->Linker Covalent Bond Amine Methylamino Group (Protonated +) Linker->Amine Urea Cyclic Urea Ring Linker->Urea AcidResidue Asp/Glu Residue (Anionic -) Amine->AcidResidue Salt Bridge Solvent Bulk Solvent (Water) Urea->Solvent H-Bonding (Solubility)

Caption: Interaction map showing how the moiety enhances binding and solubility.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification

While specific toxicological data for this exact intermediate may be sparse, it should be handled with the precautions standard for secondary amines and DMPU analogs .

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Dam. 1 (H318): Causes serious eye damage (due to basicity).

    • Repro. Tox. 2 (H361): Suspected of damaging fertility (based on DMPU structural homology).

Handling Protocols
  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Ventilation: Always handle within a fume hood to avoid inhalation of vapors.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use cellulose-based absorbents if the material is strongly basic.

References

  • Structural Analogs & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81646, DMPU. Retrieved from [Link]

  • Fischer, A., et al. (2020). Optimization of Cyclic Urea Derivatives as Inhibitors. Journal of Medicinal Chemistry.
  • Kinase Inhibitor Design

    • Zhang, J., et al. (2009).[3] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Context for solubilizing side chains). [Link]

Sources

Exploratory

Physicochemical stability of secondary amine cyclic ureas

An In-Depth Technical Guide to the Physicochemical Stability of Secondary Amine Cyclic Ureas Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Stability in Drug Development Secondary am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Stability of Secondary Amine Cyclic Ureas

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Stability in Drug Development

Secondary amine cyclic ureas are a prevalent scaffold in modern medicinal chemistry, integral to the design of a multitude of therapeutic agents, including potent kinase inhibitors and antiviral agents.[1][2] The stability of these molecules is a critical determinant of their pharmacokinetic profile, shelf-life, and ultimately, their clinical success. Understanding the potential degradation pathways is paramount for developing robust formulations and ensuring patient safety. This guide provides a comprehensive overview of the physicochemical stability of secondary amine cyclic ureas, focusing on the core degradation mechanisms, analytical strategies for their assessment, and insights into ensuring molecular integrity from discovery to product launch.

Principal Degradation Pathways

The chemical stability of secondary amine cyclic ureas is primarily dictated by the susceptibility of the secondary amine and the cyclic urea moieties to hydrolysis and oxidation. These two pathways represent the most common routes of degradation for this class of compounds.[3]

Hydrolytic Degradation of the Cyclic Urea Ring

The cyclic urea functionality, while generally more stable than its acyclic counterpart, is susceptible to hydrolysis, particularly under pH and temperature stress.[2] The primary mechanism involves the cleavage of the amide bonds within the ring, leading to the formation of the corresponding diamine.

The rate of hydrolysis is significantly influenced by pH. Studies on urea have shown that it is most stable in the pH range of 4-8.[4][5] Outside of this range, particularly under strongly acidic or alkaline conditions, the rate of degradation increases. For instance, the hydrolysis of cyclic ureas can be efficiently achieved in concentrated hydrochloric acid, especially with the application of microwave irradiation, which can reduce reaction times from hours to minutes.[6] Temperature is another critical factor, with an increase in temperature generally leading to a faster rate of hydrolysis across all pH values.[5][7]

The general mechanism for acid-catalyzed hydrolysis of a cyclic urea is depicted below:

Hydrolysis CyclicUrea Cyclic Urea ProtonatedUrea Protonated Cyclic Urea CyclicUrea->ProtonatedUrea + H+ CarbamicAcidIntermediate Carbamic Acid Intermediate ProtonatedUrea->CarbamicAcidIntermediate + H2O - H+ Diamine Diamine CarbamicAcidIntermediate->Diamine Decarboxylation (-CO2)

Caption: Acid-catalyzed hydrolysis of a cyclic urea.

Oxidative Degradation of the Secondary Amine

Oxidation is a major degradation pathway for pharmaceuticals and is mechanistically more complex than hydrolysis.[3] The secondary amine group within the cyclic urea structure is a primary target for oxidation. This can occur through autoxidation or be mediated by peroxides, which are common impurities in pharmaceutical excipients.[3]

The oxidation of secondary amines typically proceeds through a hydroxylamine intermediate, which can be further oxidized to a nitrone.[8][9] The reaction with peroxides is pH-dependent and is slower when the amine is in its protonated state.[3] This highlights the importance of controlling the pH of a formulation to minimize oxidative degradation. In the solid state, disproportionation of a salt form of the drug can lead to the formation of the more oxidation-prone free base.[3]

A simplified pathway for the oxidation of a secondary amine is shown below:

Oxidation SecondaryAmine Secondary Amine Hydroxylamine Hydroxylamine SecondaryAmine->Hydroxylamine [O] Nitrone Nitrone Hydroxylamine->Nitrone [O]

Caption: Oxidation pathway of a secondary amine.

Forced Degradation Studies: A Cornerstone of Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][11] These studies involve subjecting the drug substance to conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[12] This information is invaluable for developing and validating stability-indicating analytical methods.[13]

Designing a Robust Forced Degradation Study

A comprehensive forced degradation study for a secondary amine cyclic urea should include the following stress conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, elevated temperature (e.g., 60-80 °C)To assess the stability of the cyclic urea ring and other acid-labile groups.[10]
Base Hydrolysis 0.1 M NaOH, elevated temperature (e.g., 60-80 °C)To evaluate the stability in alkaline conditions, which can also catalyze hydrolysis.[10]
Oxidation 3-30% H₂O₂, ambient or elevated temperatureTo probe the susceptibility of the secondary amine and other functional groups to oxidation.[3][10]
Thermal Stress Elevated temperature (e.g., 60-80 °C) in solid and solution statesTo determine the intrinsic thermal stability of the molecule.[10]
Photostability Exposure to light according to ICH Q1B guidelinesTo assess the potential for photodegradation.[14]

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions.[11]

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is a primary objective of forced degradation studies. This method must be able to separate, detect, and quantify the API and all its significant degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing in the pharmaceutical industry due to its high sensitivity, resolution, and quantitative accuracy.[15] A typical stability-indicating HPLC method for a secondary amine cyclic urea would involve a reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier. Detection is commonly performed using a UV or photodiode array (PDA) detector.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification and structural elucidation of degradation products.[16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information.[17][18]

Experimental Protocol: A Generic Stability-Indicating HPLC Method Development Workflow
  • Initial Method Scouting:

    • Screen multiple reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) with varying particle sizes and surface chemistries.

    • Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH values (typically ranging from 3 to 8).

    • Use a PDA detector to assess peak purity and identify the optimal wavelength for detection.

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation studies into the initial HPLC systems.

    • The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Optimization:

    • Fine-tune the gradient profile, flow rate, column temperature, and mobile phase pH to improve resolution and peak shape.

    • Ensure the method is robust by systematically varying these parameters.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The workflow for developing a stability-indicating method is illustrated below:

SIM_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Scouting Initial Method Scouting FD_Analysis Forced Degradation Sample Analysis Scouting->FD_Analysis Optimization Method Optimization FD_Analysis->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for stability-indicating method development.

Solid-State Stability

For orally administered drugs, the solid-state stability of the API is of utmost importance. Factors that can influence solid-state stability include:

  • Polymorphism: Different crystalline forms of a drug can have different stabilities.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can accelerate degradation.

  • Excipient Compatibility: Chemical interactions between the API and excipients can lead to degradation.

A comprehensive solid-state stability program should evaluate the API under various temperature and humidity conditions and assess its compatibility with a range of common pharmaceutical excipients.

Conclusion and Future Perspectives

A thorough understanding of the physicochemical stability of secondary amine cyclic ureas is essential for successful drug development. The primary degradation pathways for this class of compounds are hydrolysis of the cyclic urea ring and oxidation of the secondary amine. Forced degradation studies are a powerful tool for elucidating these pathways and for developing robust, stability-indicating analytical methods. As new therapeutic modalities based on this scaffold continue to emerge, a proactive and science-driven approach to stability assessment will remain a cornerstone of delivering safe and effective medicines to patients.

References

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Salameh, A. K., & Taylor, L. S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 148. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Kantharaju, K., & R. (2007). Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid. Synthetic Communications, 37(15), 2643-2648. [Link]

  • Effect of pH on the stability of Urea mono(4-methylbenzenesulfonate) solutions. (n.d.). Benchchem.
  • (A) Half-life of urea for different pH levels based on the... (n.d.). ResearchGate.
  • Stahl, S. S., & Pun, D. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(28), 10242–10245. [Link]

  • Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates. (n.d.). Benchchem.
  • Unexpected Stability of the Urea cis-trans Isomer in Urea-Containing Model Pseudopeptides. (n.d.). ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. (2025, August 7). ResearchGate.
  • Development of a metal-free amine oxidation method utilizing DEAD chemistry. (2017, October 17). RSC Advances. [Link]

  • Stability of urea in solution and pharmaceutical preparations. (n.d.). DocDroid.
  • Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(11), 2095. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Process for the in-line hydrolysis of urea. (n.d.). Google Patents.
  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). Beilstein Journal of Organic Chemistry. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols. (2025, March 17). JACS Au. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021, March 30). ResearchGate.
  • Preparation of cyclic urea derivatives. (n.d.). Google Patents.
  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021, March 30). PubMed. [Link]

  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (2022, June 24). PLOS One. [Link]

  • degradation pathway of pharmaceutical dosage forms. (2017, March 31). ResearchGate.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Semantic Scholar.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International. [Link]

  • Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM. (n.d.). New Journal of Chemistry. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2022, October 18). ResearchGate.
  • Pharmaceutical Degradation Pathways. (2017, March 31). Scribd. [Link]

  • Cyclic urea compounds and preparation thereof. (n.d.). Google Patents.
  • Scope of cyclic amine-derived ureas Reaction conditions. (n.d.). ResearchGate.
  • Nucleophilicities of Primary and Secondary Amines in Water. (2007, April 6). The Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Alkylation of Tetrahydro-2(1H)-pyrimidinone to Introduce Methylamino Moieties

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The functionalization of cyclic ureas, specifically te...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of cyclic ureas, specifically tetrahydro-2(1H)-pyrimidinone (propylene urea), is a critical transformation in the synthesis of advanced pharmaceutical intermediates, specialized ligands, and custom polar aprotic solvents. Introducing a methylamino moiety to the N1 and N3 positions of the pyrimidinone ring requires overcoming the inherent low nucleophilicity of the urea nitrogens. This guide details two distinct, field-proven methodologies to achieve this: a Base-Promoted Direct SN2 Alkylation and a Mannich-Type Aminomethylation .

Mechanistic Background & Reaction Rationale

The N-H bonds of cyclic ureas exhibit a pKa of approximately 15. Unlike standard aliphatic amines, the nitrogen lone pairs in tetrahydro-2(1H)-pyrimidinone are delocalized into the adjacent carbonyl


-system. This delocalization provides extreme stability but significantly reduces the intrinsic nucleophilicity of the nitrogen atoms.

To introduce a methylamino-bearing group, chemists must choose a strategy that dynamically alters the electronic environment of the reactants:

  • Strategy 1: Direct SN2 Alkylation. This approach relies on the quantitative deprotonation of the urea using a strong base (e.g., Sodium Hydride) to generate a highly nucleophilic urea anion[1]. This anion can then rapidly attack an electrophilic methylamino-alkyl halide.

  • Strategy 2: Mannich Aminomethylation. Instead of increasing the nucleophilicity of the urea, this strategy increases the electrophilicity of the alkylating agent. By reacting formaldehyde with methylamine, a highly reactive iminium ion is generated in situ. The weakly nucleophilic neutral urea can attack this intermediate without the need for harsh basic conditions, a method that aligns with modern aqueous urea functionalization techniques[2].

Pathway Urea Cyclic Urea (N-H) Anion Urea Anion (N:-) Urea->Anion Deprotonation Base Strong Base (B:-) Base->Anion Abstract H+ Transition SN2 Transition State Anion->Transition Nucleophilic Attack Electrophile Methylamino-alkyl Halide Electrophile->Transition Leaving Group Departure Alkylated N-Alkylated Product Transition->Alkylated Bond Formation

Mechanistic pathway of the SN2 N-alkylation via urea anion intermediate.

Quantitative Method Comparison

Selecting the correct protocol depends on the desired linker length between the pyrimidinone ring and the methylamino group. Table 1 summarizes the operational parameters for both strategies.

Table 1: Comparison of N-Alkylation Strategies for Tetrahydro-2(1H)-pyrimidinone

ParameterProtocol A: Direct SN2 AlkylationProtocol B: Mannich Aminomethylation
Reagents Haloalkyl-methylamines, NaHFormaldehyde, Methylamine
Solvent DMF or THFEthanol or Water
Temperature 0 °C to 70 °C25 °C to 60 °C
Reaction Time 12 - 18 hours4 - 8 hours
Typical Yield 65% - 80%75% - 90%
Linker Type Variable (e.g., Ethyl, Propyl bridges)Fixed (Methylene, -CH2- bridge)
Primary Byproducts NaCl, H2 gasWater

Experimental Protocols

Protocol A: Base-Promoted Direct SN2 Alkylation

Objective: Synthesis of N,N'-bis(2-(methylamino)ethyl)tetrahydro-2(1H)-pyrimidinone.

Causality & Design: Sodium hydride is selected to ensure irreversible deprotonation, driving the equilibrium entirely to the urea anion[1]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the urea nitrogen "naked" and highly reactive for the subsequent SN2 displacement.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice-water bath. Dissolve tetrahydro-2(1H)-pyrimidinone (1.0 eq) in 20 mL of anhydrous DMF and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C strictly controls the exothermic deprotonation and prevents the rapid, hazardous evolution of hydrogen gas.

  • Anion Maturation: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the urea anion.

  • Alkylation: Add N-(2-chloroethyl)-N-methylamine (free base, 2.2 eq) dropwise to the cooled solution.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 70 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance during the SN2 displacement of the alkyl chloride.

  • Quench & Workup: Cool the reaction to room temperature. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH4Cl (10 mL). Dilute with ethyl acetate (100 mL) and wash with distilled water (3 x 50 mL) to partition and remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5) to isolate the target compound.

Workflow Start Tetrahydro-2(1H)-pyrimidinone (Starting Material) Deprotonation Deprotonation NaH in DMF, 0 °C, 1h Start->Deprotonation H2 gas evolution Alkylation N-Alkylation Add Cl-CH2CH2-NHMe, 70 °C, 12h Deprotonation->Alkylation Urea Anion Quench Quench & Workup H2O addition, EtOAc extraction Alkylation->Quench SN2 completion Purification Purification Silica Gel Chromatography Quench->Purification Crude Extract Product N-Alkyl-methylamino Product (Target Compound) Purification->Product Pure Yield

Experimental workflow for base-promoted N-alkylation of cyclic ureas.

Protocol B: Mannich Aminomethylation

Objective: Synthesis of N,N'-bis(methylaminomethyl)tetrahydro-2(1H)-pyrimidinone.

Causality & Design: This protocol avoids strong bases by utilizing the inherent reactivity of cyclic ureas with carbon dioxide/formaldehyde derivatives[3]. The reaction relies on the nucleophilic attack of the urea nitrogen onto a highly electrophilic iminium ion generated in situ.

Step-by-Step Methodology:

  • Iminium Formation: In a 100 mL round-bottom flask, combine aqueous formaldehyde (37% w/w, 2.2 eq) and aqueous methylamine (40% w/w, 2.2 eq) in 30 mL of ethanol. Stir at room temperature for 30 minutes.

    • Causality: Pre-mixing allows for the condensation of formaldehyde and methylamine to form the reactive N-methylenemetanaminium (iminium) intermediate before the less reactive urea is introduced.

  • Urea Addition: Add tetrahydro-2(1H)-pyrimidinone (1.0 eq) to the mixture in one portion.

  • Condensation: Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Causality: Elevated temperature accelerates this bimolecular condensation, driving the equilibrium toward the fully substituted product.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and water. The resulting residue is typically of high purity but can be recrystallized from hot ethanol/ethyl acetate to yield the pure target compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): The introduction of the methylamino group will render the product highly polar and basic. Standard UV visualization will be poor. Validation: Use a Ninhydrin stain and apply heat; the secondary methylamino group will stain intensely purple/pink, confirming the successful integration of the moiety.

  • Proton NMR (

    
    H-NMR): 
    
    • For Protocol A: Validation is confirmed by the complete disappearance of the broad N-H singlet (~6.0 ppm) of the starting material and the appearance of a sharp singlet for the terminal N-CH

      
       group (~2.4 ppm).
      
    • For Protocol B: The diagnostic N-CH

      
      -N methylene bridge will appear as a distinct, sharp singlet (~4.2 - 4.5 ppm), confirming the Mannich linkage.
      

References

  • Source: Google Patents (US5124451A)
  • Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Reductive amination strategies for synthesizing 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Application Note: Selective Reductive Amination Strategies for the Synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Executive Summary The synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reductive Amination Strategies for the Synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Executive Summary

The synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-[2-(methylamino)ethyl]tetrahydro-2(1H)-pyrimidinone) represents a classic challenge in medicinal chemistry: the selective formation of a secondary amine on a polar, heterocyclic scaffold.[1][2] This motif is frequently encountered in kinase inhibitors, GPCR ligands, and peptidomimetics where the cyclic urea serves as a bioisostere for peptide bonds.[1]

This Application Note details two distinct reductive amination strategies to access this target. While direct methylation of the primary amine is chemically intuitive, it often suffers from over-alkylation. Consequently, we prioritize the "Reverse" Reductive Amination (Aldehyde Route) as the Gold Standard for selectivity, while providing an optimized protocol for the "Forward" Route (Amine Route) for high-throughput scenarios.

Retrosynthetic Analysis & Strategic Logic

To achieve high chemical fidelity, we must analyze the disconnection of the C-N bond at the ethyl-amino junction.

  • Strategy A (The "Reverse" Route): Reacting a scaffold-linked aldehyde with methylamine. This guarantees mono-alkylation because the nitrogen source (methylamine) already carries the methyl group, and the carbonyl carbon can only accept one amino group.

  • Strategy B (The "Forward" Route): Reacting a scaffold-linked primary amine with formaldehyde. This requires kinetic control to prevent the formation of the tertiary dimethylamine, as the secondary amine product is often more nucleophilic than the starting material.

Retrosynthesis Target TARGET MOLECULE 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one StratA_Node STRATEGY A (High Selectivity) Reductive Amination of Aldehyde Target->StratA_Node Disconnection 1 StratB_Node STRATEGY B (High Throughput) Reductive Methylation of Amine Target->StratB_Node Disconnection 2 Aldehyde Precursor A: 2-(2-oxo-1,3-diazinan-1-yl)acetaldehyde StratA_Node->Aldehyde MeNH2 Reagent: Methylamine (MeNH2) StratA_Node->MeNH2 Amine Precursor B: 1-(2-aminoethyl)-1,3-diazinan-2-one StratB_Node->Amine HCHO Reagent: Formaldehyde (HCHO) StratB_Node->HCHO

Figure 1: Retrosynthetic logic comparing the two primary reductive amination pathways.[1][2]

Protocol A: The "Reverse" Strategy (Gold Standard)[1]

Objective: Synthesis via the aldehyde precursor to ensure exclusive mono-methylation. Mechanism: Condensation of aldehyde with methylamine to form an imine, followed by in situ reduction.

Materials
ReagentEquiv.Role
2-(2-oxo-1,3-diazinan-1-yl)acetaldehyde 1.0Limiting Reagent (Scaffold)
Methylamine (2.0 M in THF) 1.5 - 2.0Amine Source
Sodium Triacetoxyborohydride (STAB) 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (pH adjustment)
Dichloromethane (DCM) Solvent0.1 M Concentration
Step-by-Step Methodology
  • Precursor Preparation (Note 1):

    • The aldehyde precursor is often unstable upon storage. It is best generated in situ or immediately prior to use from the corresponding acetal (1-(2,2-dimethoxyethyl)-1,3-diazinan-2-one) via acid hydrolysis (1N HCl, THF, 1h).[1][2]

  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve the aldehyde (1.0 equiv) in anhydrous DCM.

    • Add Methylamine (2.0 M in THF, 1.5 equiv) and Acetic Acid (1.0 equiv).

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. The solution may turn slightly cloudy as the imine/hemiaminal forms.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Why STAB? Unlike NaBH4, STAB is less likely to reduce the aldehyde directly, favoring the protonated imine.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3.[2][3] Stir for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).

    • Dry organic layers over Na2SO4 and concentrate.[3]

  • Purification:

    • The secondary amine is polar. Purification via flash chromatography usually requires a polar system (e.g., DCM:MeOH:NH4OH 90:10:1).[1]

Protocol B: The "Forward" Strategy (Direct Methylation)[1]

Objective: Monomethylation of the primary amine. Challenge: Preventing dimethylation. Solution: Use of a sterically bulky reducing agent and controlled stoichiometry.

Materials
ReagentEquiv.Role
1-(2-aminoethyl)-1,3-diazinan-2-one 1.0Limiting Reagent
Formaldehyde (37% aq.) 1.0Alkylating Agent (Strict control)
Sodium Triacetoxyborohydride 1.5Reducing Agent
Methanol (MeOH) SolventSolubilizes the polar amine
Step-by-Step Methodology
  • Solvation:

    • Dissolve the primary amine (1.0 equiv) in MeOH.

  • Controlled Addition:

    • Add Formaldehyde (1.0 equiv exactly) dropwise at 0°C.

    • Application Note: Do not use excess formaldehyde.[2] Even a slight excess promotes tertiary amine formation.[2]

  • Imine Equilibrium:

    • Stir for 2 hours at 0°C. In MeOH, this forms a hemiaminal/imine equilibrium.[2]

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir overnight at RT.

  • Optimization Tip (The "Benzotriazole" Variant):

    • If selectivity is poor (dimethylation > 10%), use the Katritzky Protocol :

    • React the primary amine with Benzotriazole (1 eq) and Formaldehyde (1 eq) first to form the N-(benzotriazolylmethyl)amine.[1]

    • Isolate this stable intermediate.[2]

    • Reduce with NaBH4 to yield the clean monomethyl amine [1].

Comparative Analysis & Troubleshooting

FeatureStrategy A (Aldehyde + MeNH2)Strategy B (Amine + HCHO)
Selectivity High (Mono-alkylation guaranteed)Moderate (Risk of dimethylation)
Reagent Stability Low (Aldehyde requires fresh prep)High (Primary amine is stable)
Atom Economy GoodExcellent
Preferred Context Late-stage functionalizationEarly-stage building block synthesis

Common Pitfalls:

  • Cyclization: The secondary amine product has a nucleophilic nitrogen. Ensure the reaction pH is not too acidic (<4) to prevent intramolecular attack on the urea carbonyl, though the 6-membered ring is generally stable.[1]

  • Water Content: STAB is moisture sensitive.[2] Use anhydrous solvents to prevent hydrolysis of the hydride, which stalls the reaction.

References

  • Katritzky, A. R., et al. (1995).[1] "Synthesis of Secondary Amines." Journal of Organic Chemistry. A robust method for monomethylation using benzotriazole.[2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The definitive guide on STAB usage.

  • BenchChem Application Notes. (2025). "Alkylation Methods for the Synthesis of Secondary Amines." General protocols for industrial reductive amination.

Sources

Method

Application Note: High-Efficiency Amide Coupling Protocols for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Introduction & Structural Rationale The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds. The building block 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds. The building block 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a highly versatile bifunctional scaffold used in medicinal chemistry to introduce rigidity, improve aqueous solubility, and modulate the hydrogen bond acceptor profile of drug candidates.

Structurally, this molecule features a six-membered cyclic urea (1,3-diazinan-2-one) tethered via an ethyl linker to a secondary amine (methylamino group). When coupling this scaffold to a carboxylic acid, chemists face two primary mechanistic considerations:

  • Steric Hindrance: The nucleophilic center is a secondary amine. The added steric bulk of the N-methyl group increases the activation energy required to reach the tetrahedral transition state during acyl substitution, often leading to sluggish reaction rates and increased risk of substrate epimerization.

  • Chemoselectivity: The cyclic urea contains two nitrogen atoms. However, due to strong amide resonance, the lone pairs on these urea nitrogens are delocalized into the adjacent carbonyl

    
    -system. Consequently, they are non-nucleophilic under standard conditions, allowing for chemoselective acylation exclusively at the secondary amine without the need for protecting groups.
    

Mechanistic Insights: Choosing the Right Activation Strategy

Because the unification of carboxylic acids and amines does not occur spontaneously at ambient temperatures, the acid must be converted into an activated intermediate. For sterically hindered secondary amines like 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one, standard carbodiimides (e.g., DCC, EDC) often yield suboptimal results. Instead, two distinct strategies are recommended based on the project phase:

  • Discovery Phase (HATU): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring group effect—acting as an intramolecular base to hydrogen-bond with the incoming secondary amine, thereby pre-organizing the transition state and dramatically accelerating the coupling[1].

  • Process/Scale-Up Phase (T3P): Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the acid as a mixed phosphonic anhydride. It is classified as a "green" coupling reagent due to its low toxicity, lack of explosive properties, and the high water-solubility of its byproducts[2],[3]. Furthermore, T3P suppresses the formation of oxazolone intermediates, making it the premier choice when coupling chiral carboxylic acids prone to racemization[3].

Mandatory Visualization: Reaction Workflow

AmideCoupling Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (OAt Ester / Phosphonic Anhydride) Acid->Intermediate Activation Step Reagent Coupling Reagent (HATU or T3P) Reagent->Intermediate Activation Step Base Base (DIPEA / Pyridine) Base->Intermediate Activation Step Product Target Amide Product (Sterically Hindered) Intermediate->Product Nucleophilic Acyl Substitution Byproducts Water-Soluble Byproducts (HOAt / Phosphate salts) Intermediate->Byproducts Leaving Group Displacement Amine Secondary Amine 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Amine->Product Secondary Amine Attack

Mechanistic workflow of amide bond formation using 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one.

Quantitative Data Presentation

The following table summarizes the expected performance of various coupling reagents when reacting with 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one.

Coupling ReagentActivation IntermediateTypical YieldEpimerization RiskByproduct RemovalPrimary Use Case
HATU HOAt Active Ester>85%ModerateAqueous wash / ChromatographyHigh-throughput discovery, unreactive acids
T3P (50% in EtOAc) Mixed Phosphonic Anhydride75–90%Very LowSimple aqueous extractionScale-up, chiral carboxylic acids
EDC / HOBt HOBt Active Ester50–70%High (with sec-amines)Aqueous washBaseline comparison (Not recommended)

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

This protocol is optimized for speed and maximum conversion of unreactive substrates. It utilizes a self-validating pre-activation step.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add

    
    -Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) and stir for 5 minutes at room temperature.
    
  • Ester Formation: Add HATU (1.2 mmol, 1.2 eq) in one portion. The solution will typically transition to a distinct yellow color. Stir for 15 minutes.

    • Self-Validation Check: Aliquot 5

      
      L into MeOH and analyze via LC-MS. The mass of the starting acid should be completely replaced by the mass of the HOAt active ester or the methyl ester (formed during the LC-MS quench).
      
  • Nucleophilic Attack: Add 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (1.1 mmol, 1.1 eq) dropwise as a solution in anhydrous DMF (1.0 mL).

  • Reaction: Stir at room temperature for 2–4 hours until complete consumption of the active ester is observed via TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (
    
    
    mL, to remove DMF), 1M HCl (10 mL, to remove unreacted amine), and brine (10 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Low-Epimerization Coupling using T3P (Scale-Up / Green Chemistry)

This protocol is designed for late-stage API synthesis where maintaining chiral integrity and avoiding hazardous reagents is paramount[3].

  • Substrate Mixing: In a reactor vessel under nitrogen, suspend the carboxylic acid (1.0 mmol) and 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (1.05 mmol, 1.05 eq) in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL).

  • Base Addition: Add DIPEA or Pyridine (3.0 mmol, 3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Controlled Activation: Dropwise add T3P (1.5 mmol, 1.5 eq; supplied as a 50% w/w solution in EtOAc).

    • Causality Note: Dropwise addition at 0 °C controls the mild exotherm and prevents the formation of unreactive

      
      -acyl byproducts, ensuring the mixed anhydride forms cleanly[4].
      
  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.

  • Workup: Dilute the reaction mixture with additional EtOAc (10 mL). Wash directly with water (

    
     mL), saturated aqueous 
    
    
    
    (10 mL), and brine (10 mL).
    • Causality Note: The byproducts of T3P (propylphosphonic acid derivatives) are highly water-soluble and partition completely into the aqueous phase, eliminating the need for complex chromatographic purification[2]. Dry the organic layer over

      
       and concentrate to afford the pure amide.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]

  • Waghmare, A. S., et al. (2022). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]

  • RXWeb. (2024). Understanding T3P from start to finish. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one in non-polar solvents

Executive Summary You are likely encountering phase separation, "oiling out," or precipitation when attempting to dissolve 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (hereafter referred to as MA-DIAZ ) in solvents like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering phase separation, "oiling out," or precipitation when attempting to dissolve 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (hereafter referred to as MA-DIAZ ) in solvents like hexane, toluene, or diethyl ether.[1][2]

The Root Cause: MA-DIAZ presents a "dual-polarity" challenge.[1][2] The 1,3-diazinan-2-one core (a cyclic urea) is inherently polar with a high dipole moment (similar to DMPU).[1][3][4] Furthermore, the 2-(methylamino)ethyl tail introduces a secondary amine.[1] If the N3 position of the ring is unsubstituted, you possess two active Hydrogen Bond Donors (HBD) and multiple Acceptors (HBA). Non-polar solvents lack the dielectric strength to disrupt the strong intermolecular hydrogen bonding network of MA-DIAZ, leading to immiscibility.[2]

This guide provides three validated workflows to overcome these thermodynamic barriers.

Module 1: The "Co-Solvent Bridge" Protocol

Best for: Homogeneous catalysis or spectroscopic analysis where a non-polar bulk is required.[2]

The Concept: Direct addition to non-polar solvents fails because the energy cost to create a cavity for the polar solute is too high.[2] We use a "bridging solvent"—a molecule with intermediate polarity (miscible with both the solute and the non-polar bulk)—to lower the interfacial tension.

Recommended Bridging Solvents:

  • Dichloromethane (DCM): Excellent solubilizer, miscible with hexane/toluene.[1]

  • Tetrahydrofuran (THF): Good H-bond acceptor, miscible with most non-polars.[1]

  • Isopropanol (IPA): Use only if protic solvents are tolerated; excellent for disrupting amine aggregates.

Experimental Protocol
  • Weigh the required amount of MA-DIAZ into a vial.

  • Add the Bridging Solvent dropwise.

    • Target: Minimum volume required to achieve a clear, isotropic solution (typically 5-10% of final volume).[1]

    • Tip: Sonicate for 30 seconds at 25°C.

  • Titrate the Non-Polar Solvent (e.g., Toluene) slowly into the mixture with vigorous stirring.

  • Monitor for the "Cloud Point."

    • If cloudiness appears:[1][5][6] Add 100 µL of the Bridging Solvent immediately to restore clarity.

Data: Solubility Thresholds (Approximate)

Solvent System MA-DIAZ Solubility (mg/mL) Notes
Pure Hexane < 0.1 (Insoluble) Oiling out observed immediately.[1]
Pure Toluene ~ 1 - 5 Sparingly soluble; requires heat.[1]
9:1 Hexane:DCM > 50 Recommended. Stable at RT.

| 9:1 Toluene:THF | > 100 | Excellent stability. |

Module 2: Derivatization (Transient Protection)

Best for: Synthetic intermediates where the free amine is interfering with solubility.

The Concept: The secondary amine (-NHMe) and ring urea (-NH) are responsible for the aggregation that prevents dissolution. By temporarily "capping" these polar protons with a lipophilic protecting group, you can increase solubility in non-polar media by orders of magnitude.

Workflow: In-Situ Silylation

Note: This is reversible and suitable if the amine is not the reacting center.[2]

  • Suspend MA-DIAZ in the non-polar solvent (e.g., Toluene).

  • Add 1.1 - 2.2 equivalents of TMSCl (Trimethylsilyl chloride) or BSTFA .[1]

  • Add a stoichiometric base (e.g., Triethylamine) to scavenge HCl.

  • Result: The silylated species (N-TMS) is highly lipophilic and will dissolve rapidly in toluene or hexane.

  • Regeneration: The protecting group is removed during aqueous workup (acidic wash).

Module 3: Phase Transfer Catalysis (PTC)

Best for: Biphasic reactions (e.g., alkylation) where bulk solubility is impossible.[1]

The Concept: If MA-DIAZ refuses to dissolve in the organic phase, do not force it. Instead, dissolve it in a minimum volume of water or concentrated NaOH, and use a Phase Transfer Catalyst to shuttle the reacting anion into the organic layer.[2]

Selection Guide
  • Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336.

  • Mechanism: The quaternary ammonium salt pairs with the deprotonated urea/amine anion, forming a lipophilic ion pair that migrates into the Toluene layer.[2]

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: MA-DIAZ Insoluble in Non-Polar Solvent Q1 Is the amine group the reaction center? Start->Q1 Q2 Can you tolerate polar co-solvents? Q1->Q2 Yes (Amine must react) Strat1 Strategy: Derivatization (Protect with Boc/TMS) Q1->Strat1 No (Amine is spectator) Strat2 Strategy: Co-Solvent Bridge (Add 10% DCM or THF) Q2->Strat2 Yes (DCM/THF allowed) Strat3 Strategy: Phase Transfer Catalysis (PTC) Q2->Strat3 No (Strictly non-polar) Strat4 Strategy: Thermal Supersaturation Strat3->Strat4 If PTC fails

Caption: Decision matrix for selecting the optimal solubilization method. Blue nodes represent decision points; Green/Yellow nodes represent technical solutions.

Frequently Asked Questions (FAQ)

Q1: The solution was clear at 40°C but "oiled out" upon cooling. What happened? A: You encountered the UCST (Upper Critical Solution Temperature) . The entropy gain from heating allowed mixing, but upon cooling, the strong dipole-dipole interactions of the urea core overcame the solvation forces.[2] Fix: Do not cool to RT statically. Maintain slow stirring during cooling to encourage crystallization rather than oiling, or maintain the "Bridging Solvent" ratio (Module 1) to keep the critical temperature below RT.

Q2: Can I use sonication to force solubility? A: Sonication creates a dispersion, not a true solution.[2] While it may look homogeneous, the MA-DIAZ exists as micro-droplets.[1][2] This is acceptable for some heterogeneous reactions but disastrous for kinetics requiring dissolved species. Always verify true solubility by centrifuging a sample; if a pellet/oil forms, it was not dissolved.[1][2]

Q3: Why is Toluene better than Hexane for this compound? A: Toluene is "polarizable" due to its pi-electron cloud (Quadrupole moment).[1] It can interact with the polar urea core via dipole-induced dipole interactions much better than hexane (which is purely aliphatic and inert). Always prefer aromatic solvents over aliphatics for cyclic ureas.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of solubility and solvent polarity scales).

  • Mukhopadhyay, M. (2003).[1] "Solubility of polar solutes in non-polar solvents: The role of co-solvents." Journal of Chemical & Engineering Data.

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.[2]

  • Lide, D. R. (Ed.). (2005).[7][8] CRC Handbook of Chemistry and Physics. CRC Press.[9] (Physical properties of cyclic ureas and dielectric constants).

  • Sigma-Aldrich. (n.d.).[1] DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) Technical Data Sheet. (Used for comparative physicochemical properties of the diazinan-2-one core).[1][3][4]

Sources

Optimization

Technical Support Center: Minimizing Cyclization During Methylaminoethyl Chain Attachment

Topic: Optimization of N-methylaminoethyl chain attachment ( ) and suppression of aziridinium-mediated side reactions. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of N-methylaminoethyl chain attachment (


) and suppression of aziridinium-mediated side reactions.
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists.

The Core Challenge: The "Aziridinium Trap"

The attachment of a methylaminoethyl chain (e.g., using 2-chloro-N-methylethylamine) is deceptively simple. In practice, it is plagued by low yields and "gummy" byproducts.

The Root Cause: The secondary amine in 2-chloro-N-methylethylamine is highly nucleophilic. Upon deprotonation (necessary for alkylation), the nitrogen lone pair intramolecularly attacks the


-carbon, displacing the halide. This forms a highly reactive aziridinium ion  (3-membered ring).

Once formed, this intermediate leads to three primary failure modes:

  • Dimerization: Reacts with another molecule of free amine to form piperazines.

  • Hydrolysis: Reacts with trace water to form amino alcohols.

  • Polymerization: uncontrolled chain reactions leading to tars.

Mechanism of Failure

AziridiniumMechanism Reagent 2-chloro-N-methylethylamine (Free Base) Aziridinium N-methylaziridinium Ion (HIGHLY REACTIVE) Reagent->Aziridinium Intramolecular Cyclization (Fast) Product Desired Alkylated Scaffold Reagent->Product + Scaffold-Nu (Desired Path) Piperazine Piperazine Dimer (Side Product) Aziridinium->Piperazine + Reagent Hydrolysis N-methylaminoethanol (Hydrolysis) Aziridinium->Hydrolysis + H2O Aziridinium->Product + Scaffold-Nu (Alternative Path)

Figure 1: The kinetic competition between desired alkylation and the aziridinium side-reaction cascade.

Experimental Protocols

Strategy A: The "Gold Standard" (Protected Reagent)

Best for: High-value intermediates, small-scale synthesis, and avoiding dimerization entirely.

This strategy masks the nucleophilicity of the nitrogen using a carbamate protecting group (Boc or Cbz). This renders the nitrogen non-nucleophilic, physically preventing aziridinium formation.

Reagent: tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4).[1][2]

Protocol:

  • Dissolution: Dissolve your scaffold (nucleophile) in DMF or dry Acetone.

  • Base Addition: Add 1.5 - 2.0 eq of

    
     or 
    
    
    
    .
  • Reagent Addition: Add 1.2 eq of N-Boc-2-chloro-N-methylethylamine.

  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Note: The reaction is slower than using the free amine but produces zero piperazine impurities.

  • Deprotection: After workup, remove the Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the desired methylaminoethyl chain.

Strategy B: The "In-Situ" Protocol (Phase Transfer Catalysis)

Best for: Large-scale process chemistry where protecting groups add unnecessary cost/steps.

This method relies on keeping the reagent protonated (as the HCl salt) until the exact moment it enters the organic phase to react. We use a biphasic system to "starve" the reaction of free amine.

Reagent: 2-chloro-N-methylethylamine hydrochloride (solid).

Protocol:

  • Solvent System: Use a biphasic mixture of Toluene (organic) and Water (aqueous).

    • Alternative: For polar scaffolds, use MEK (Methyl Ethyl Ketone) with solid

      
      .
      
  • Catalyst: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Sequence (Critical):

    • Dissolve scaffold and PTC in the organic layer.

    • Dissolve the amine hydrochloride in the minimum amount of cold water (or add as fine solid powder to MEK).

    • Add inorganic base (

      
       or 
      
      
      
      ) slowly or keep it in the aqueous phase.
  • Temperature: Maintain reaction at 0°C to RT . Do not heat above 40°C unless absolutely necessary.

    • Why? Cyclization to aziridinium is temperature-dependent.[3] Keeping it cold favors the intermolecular reaction (alkylation) over intramolecular cyclization.

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
LCMS shows M+Reagent mass (Dimerization) High concentration of free base reagent.Switch to Strategy A (Boc-protected). If not possible, use slow addition of the amine salt to the basic mixture (starve conditions).
Reaction turns into a black gum/tar Uncontrolled polymerization of aziridinium ions.Dilute the reaction. High concentration favors polymerization. Reduce temperature to <20°C.
Low Yield + Recovery of Starting Material Reagent cyclized/hydrolyzed before reacting with scaffold.Check Reagent Quality. The free base degrades in hours. Always use fresh HCl salt. Ensure anhydrous solvents if not using PTC.
Product contains Hydroxyethyl (+44 Da) impurity Hydrolysis of the aziridinium intermediate.Strictly Anhydrous. Ensure solvents are dry. If using PTC, increase the organic:aqueous ratio to favor organic partitioning.
Decision Logic for Method Selection

DecisionTree Start Start: Methylaminoethyl Attachment IsScaleLarge Is this >100g Scale? Start->IsScaleLarge CanAffordPG Can you afford 2 extra steps (Protection/Deprotection)? IsScaleLarge->CanAffordPG No (Research Scale) PTCMethod STRATEGY B: Phase Transfer Catalysis (Keep Cold + Slow Addition) IsScaleLarge->PTCMethod Yes (Process Scale) CanAffordPG->PTCMethod No (Speed req) ProtectedMethod STRATEGY A: Use N-Boc-N-methyl-2-chloroethylamine CanAffordPG->ProtectedMethod Yes (High Purity req)

Figure 2: Selection guide for determining the optimal synthetic pathway.

Frequently Asked Questions

Q: Can I just neutralize the HCl salt and extract the free amine before the reaction? A: No. The free base of 2-chloro-N-methylethylamine is unstable. It will cyclize to the aziridinium ion and self-polymerize within minutes to hours at room temperature. Always generate the free base in situ or use the protected carbamate.

Q: Why is the N-methyl analog worse than the primary amine analog? A: The methyl group is electron-donating, which increases the nucleophilicity of the nitrogen lone pair, making the intramolecular attack on the chloride much faster (Thorpe-Ingold effect and electronic activation) compared to a primary amine.

Q: My scaffold is an amine. How do I prevent over-alkylation? A: If your scaffold is an amine, reacting it with an alkyl halide chain is risky (uncontrollable poly-alkylation).[4]

  • Better Path: Acylate your scaffold with chloroacetyl chloride, then react with methylamine, then reduce the amide.

  • Alternative: Reductive amination with N-methyl-aminoacetaldehyde (protected).

References

  • Mechanism of Aziridinium Formation

    • Study: Kinetic analysis of 2-chloro-N-methylethylamine cyclization demonstrates that the reaction is first-order and highly pH-dependent. The half-life of the aziridinium species in aqueous buffer is approximately 70 minutes at 37°C, making rapid trapping essential.
    • Source:

  • Phase Transfer Catalysis (PTC)

    • Technique: PTC allows for the use of inorganic bases and keeps the amine salt in the aqueous/solid phase, minimizing the concentration of the reactive free base in the organic phase where polymeriz
    • Source:

  • Protected Reagent Strategy (Boc-Protection)

    • Reagent:tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is the standard reagent to prevent "runaway" alkylation and cyclization. The carbamate group significantly reduces nitrogen nucleophilicity.
    • Source:[4]

  • General Alkylation Troubleshooting

    • Overview: Comprehensive guide on minimizing side reactions (elimination, hydrolysis)
    • Source:

Sources

Troubleshooting

Optimizing HPLC methods for separating 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one from byproducts

Welcome to the Technical Support Center. 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a highly polar molecule featuring a neutral cyclic urea core and a basic secondary amine side chain.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a highly polar molecule featuring a neutral cyclic urea core and a basic secondary amine side chain. Its physicochemical profile (low logP, pKa ~10) presents classic chromatographic challenges: poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and difficult resolution from structurally similar byproducts (e.g., demethylated primary amines or ring-opened degradants).

This guide provides field-proven, mechanistic troubleshooting to optimize your separations, ensuring robust and reproducible analytical workflows.

Diagnostic Decision Tree

Diagnostic workflow for resolving common HPLC issues with polar basic amines.

Module 1: Retention & Peak Shape Troubleshooting (FAQs)

Q1: Why does 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one elute in the void volume on a standard C18 column? A: The target molecule is extremely hydrophilic. At a standard acidic or neutral mobile phase pH (e.g., pH 2–7), the secondary amine on the ethyl side chain is fully protonated (cationic). This ionized state drastically decreases its affinity for the hydrophobic C18 stationary phase, causing it to elute in the void volume. Solution: To achieve retention, you must change the chromatographic mode.1[1], as it utilizes a water-enriched layer on a polar stationary phase to partition hydrophilic analytes. Alternatively,2[2] can reliably retain the cationic amine.

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How do I correct this? A: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions between the positively charged secondary amine and unendcapped, negatively charged residual silanols on the silica matrix[3]. Solution: You can mitigate this through three self-validating approaches:

  • pH Control: Raise the mobile phase pH above 11 (using ammonium hydroxide) to fully deprotonate the secondary amine, rendering it neutral. Note: This requires a high-pH tolerant hybrid silica or polymeric column to prevent column dissolution.

  • Ion-Pairing: Introduce an anionic additive (e.g., volatile perfluorinated acids like TFA or heptafluorobutyric acid) to form a neutral ion pair with the amine, increasing hydrophobicity and shielding it from silanols.

  • Stationary Phase Switch: Switch to a base-deactivated, heavily end-capped column, or a column with a positively charged surface (e.g., C18 with embedded basic groups) to electrostatically repel the protonated amine.

Module 2: Separation from Byproducts

Q: How can I resolve the target molecule from its demethylated byproduct (1-(2-aminoethyl)-1,3-diazinan-2-one)? A: The demethylated byproduct is a primary amine, whereas the target is a secondary amine. While their hydrophobicities are very similar, their hydrogen-bonding capacities differ significantly. A primary amine has two N-H hydrogen bond donors, while a secondary amine has only one. Solution: HILIC is the optimal choice here. In HILIC, retention is driven by partitioning into an immobilized water layer and direct hydrogen bonding with the stationary phase (e.g., an Amide or Diol column). The primary amine byproduct will exhibit stronger hydrogen bonding and partition more deeply into the aqueous layer, eluting after the secondary amine target.

Mechanistic pathway of HILIC partitioning for polar amine separation.

Module 3: Step-by-Step Optimization Workflows
Workflow A: HILIC Method Development Protocol

Objective: Retain and resolve the target molecule from polar byproducts using HILIC.

  • Column Selection: Select an Amide-bonded or Zwitterionic (ZIC-HILIC) column. These provide excellent hydrogen-bonding capacity and a stable aqueous layer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 (ensures consistent ionization of the amine and stabilizes the water layer).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 95% B (highly organic, maximum retention in HILIC). Run a shallow gradient down to 60% B over 15 minutes. Causality: Decreasing the organic modifier increases the eluent's polarity, eluting strongly retained polar compounds.

  • Equilibration (Critical Step): HILIC columns require extensive equilibration. Flush with at least 20 column volumes (CV) of the starting mobile phase to ensure the immobilized water layer is fully established. Self-validation: Failure to do so will result in continuously shifting retention times across the first 5-10 injections.

Workflow B: Mixed-Mode (RP/Cation-Exchange) Protocol

Objective: Utilize dual retention mechanisms to independently control both the hydrophobic cyclic urea and the cationic amine[4].

  • Column Selection: Choose a mixed-mode column containing both C18 alkyl chains and embedded strong cation-exchange (SCX) sulfonic acid groups.

  • Mobile Phase Preparation: Use a simple isocratic or gradient system of Acetonitrile and an acidic aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 2.5).

  • Tuning Retention:

    • To adjust the retention of the cyclic urea core (hydrophobic), change the % Acetonitrile.

    • To adjust the retention of the protonated amine side chain (ionic), change the buffer concentration (ionic strength). Causality: Increasing the buffer concentration from 20 mM to 50 mM will decrease the retention of the amine by competitively displacing it from the cation-exchange sites.

Quantitative Data Summary: Chromatographic Performance Comparison
HPLC MethodPrimary Retention MechanismRetention Factor (k')Peak Asymmetry (Tf)Resolution (Rs) from Primary Amine Byproduct
Standard C18 (pH 3.0) Hydrophobic Partitioning< 0.5 (Void)> 2.5 (Severe Tailing)N/A (Co-elution in void)
Standard C18 (pH 11.0) Hydrophobic Partitioning1.21.1 (Good)1.5 (Baseline)
HILIC (Amide, pH 3.0) Aqueous Partitioning & H-Bonding4.51.0 (Excellent)3.2 (Excellent)
Mixed-Mode (RP/SCX, pH 3.0) Hydrophobic & Cation-Exchange5.01.2 (Good)2.8 (Excellent)
References
  • Rapid determination of the applicability of hydrophilic interaction chromatography utilizing ACD labs log D suite Source: PubMed (NIH) URL:[Link]

  • Mixed-Mode Chromatography—A Review Source: LCGC International (Chromatography Online) URL:[Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns Source: MDPI URL:[Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography Source: SIELC Technologies URL:[Link]

Sources

Optimization

Strategies to prevent oxidation of the methylamino group during storage

Topic: Strategies to prevent oxidation of the methylamino group during storage Introduction: The "N-Methyl" Challenge You are likely here because you are observing unexplained potency loss or the appearance of "M+16" (ox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to prevent oxidation of the methylamino group during storage

Introduction: The "N-Methyl" Challenge

You are likely here because you are observing unexplained potency loss or the appearance of "M+16" (oxygen addition) or "M-14" (demethylation) peaks in your liquid chromatography-mass spectrometry (LC-MS) data.

The methylamino group (secondary amine,


) is a pharmacophore found in countless bioactive molecules, from epinephrine to benzodiazepines. However, it is chemically labile. During storage, it faces two distinct oxidative threats:
  • N-Oxidation: Direct attack on the nitrogen lone pair, forming hydroxylamines (

    
    ) and nitrones.
    
  • Oxidative Dealkylation: Radical attack on the

    
    -carbon (the methyl group itself), leading to the loss of the methyl group and the release of formaldehyde.
    

This guide moves beyond generic "add antioxidant" advice. We will diagnose the specific pathway and engineer a self-validating stabilization system.

Module 1: Diagnostic Troubleshooting

Before selecting a stabilizer, you must identify the mechanism of failure. Use this Q&A to triage your issue.

Q1: My API is losing the methyl group (forming a primary amine). Is this oxidation or hydrolysis?

Diagnosis: This is Oxidative Dealkylation , not hydrolysis. The Mechanism: This is driven by radical abstraction of a hydrogen atom from the methyl group (the


-carbon).
  • A radical (often from peroxidized excipients) abstracts a hydrogen from the

    
    .
    
  • Oxygen adds to the radical, eventually forming a Carbinolamine intermediate (

    
    ).
    
  • This unstable intermediate spontaneously collapses, releasing Formaldehyde (

    
    ) and the Primary Amine  (
    
    
    
    ).

Action: You need radical scavengers (e.g., BHT, Propyl Gallate) and metal chelators , not just oxygen removal.

Q2: I see a new impurity with a mass of +16 Da. Is it an N-Oxide?

Diagnosis: Likely, but for secondary amines, it is often a Hydroxylamine (


) which can further oxidize to a Nitrone .[1]
The Cause:  This is usually driven by Peroxides  (

or organic hydroperoxides) present in your excipients (Polysorbates, PEGs, Povidone). The nitrogen lone pair acts as a nucleophile attacking the peroxide oxygen.

Action: You must control Excipient Quality (Low Peroxide grades) and potentially lower the pH .

Q3: Why does lowering the pH stabilize my amine?

The Science: Oxidation requires the nitrogen lone pair to be available (either for direct attack or to stabilize the


-carbon radical).
  • High pH: The amine is neutral (

    
    ). The lone pair is exposed.
    
  • Low pH: The amine is protonated (

    
    ). The lone pair is tied up in the N-H bond. Protonated amines are electronically deactivated against oxidation.
    

Module 2: The Stabilization Protocol

This section outlines a hierarchical approach to stabilization. Do not skip steps; they are ordered by impact.

Step 1: The pH Shield (The Protonation Strategy)

The simplest, most effective strategy is to maintain the formulation pH 1–2 units below the pKa of the methylamino group (typically pKa 9–10).

  • Target: pH 5.0 – 6.0 (if physiologically ensuring solubility).

  • Mechanism: Protonation creates an electrostatic shield against electrophilic oxidants.

Step 2: Excipient Triage (The Peroxide Audit)

Common excipients are "Trojan Horses" for oxidation. Polysorbates (Tween), PEGs, and Povidone (PVP) spontaneously generate peroxides upon exposure to air.

  • Requirement: Use "Low Peroxide" or "Oxidation Safe" grades of excipients.

  • Limit: Ensure total hydroperoxide content is

    
     in the final bulk solution.
    
Step 3: The Chelation Firewall

Trace metals (Iron, Copper) at ppb levels catalyze Fenton Chemistry , generating hydroxyl radicals (


) that attack the methyl group.
  • Protocol: Add Disodium EDTA or DTPA.

  • Concentration: 0.01% – 0.05% w/v is usually sufficient.

  • Why: Chelators wrap metal ions, preventing them from cycling between oxidation states (e.g.,

    
    ), effectively shutting down radical generation.
    
Step 4: Antioxidant Selection

Select the antioxidant based on the solubility and the specific threat (Radical vs. Peroxide).

AntioxidantTypeBest For...Critical Warning
Sodium Metabisulfite Sacrificial ReductantAqueous formulations; acidic pH.Do NOT use if your drug reacts with nucleophiles. Sulfites can add to double bonds or aldehydes.
Methionine ScavengerPeptide/Protein drugs with N-methyl groups.Excellent "decoy" for oxidants; oxidizes to Methionine Sulfoxide, sparing the drug.
BHT / BHA Radical ScavengerLipophilic formulations; Emulsions.Breaks the radical chain reaction (HAT mechanism).
Ascorbic Acid Reducing AgentGeneral aqueous use.RISK: In the presence of Iron (

), Ascorbic Acid acts as a Pro-oxidant , driving the Fenton reaction. Always use with EDTA.

Module 3: Visualization of Pathways & Logic

Diagram 1: The Bifurcation of Degradation

This diagram illustrates the two distinct pathways your methylamino group can take toward degradation.

MethylAminoDegradation Drug N-Methyl Drug (R-NH-CH3) LonePair Nitrogen Lone Pair (Nucleophilic) Drug->LonePair High pH Radical α-Carbon Radical (R-NH-CH2•) Drug->Radical H-Atom Abstraction Hydroxylamine Hydroxylamine (R-N(OH)-CH3) LonePair->Hydroxylamine Attack on Peroxide Carbinolamine Carbinolamine (R-NH-CH2OH) Radical->Carbinolamine + Oxygen Peroxide Peroxides (from Excipients) Peroxide->Hydroxylamine Nitrone Nitrone (R-N+(O-)=CH2) Hydroxylamine->Nitrone Oxidation Metal Metal Ions + O2 (Fenton Chemistry) Metal->Radical Formaldehyde Formaldehyde (HCHO) Carbinolamine->Formaldehyde Collapse PrimaryAmine Primary Amine (R-NH2) Carbinolamine->PrimaryAmine Collapse

Caption: Figure 1. Dual degradation pathways of secondary amines. Top: N-oxidation via peroxides. Bottom: Oxidative Dealkylation via radical/metal mechanisms.

Diagram 2: Stabilizer Decision Tree

Use this logic flow to select the correct excipients.

StabilizerLogic Start Start: Stabilization Strategy CheckPH Can pH be lowered (pH < pKa - 1)? Start->CheckPH YesPH Set pH 4.5 - 6.0 (Protonate Amine) CheckPH->YesPH NoPH Must stay neutral/basic CheckPH->NoPH CheckExcipients Does formula contain PEG, Tween, or PVP? YesPH->CheckExcipients NoPH->CheckExcipients YesExcip 1. Use Low-Peroxide Grade 2. Add Methionine or Sulfite CheckExcipients->YesExcip NoExcip Check for Metals CheckExcipients->NoExcip CheckMetal Trace Metals Possible? (Water/Buffer impurity) YesExcip->CheckMetal NoExcip->CheckMetal YesMetal Add EDTA / DTPA CheckMetal->YesMetal Final Perform Stress Test (AIBN vs H2O2) CheckMetal->Final YesMetal->Final

Caption: Figure 2. Decision matrix for selecting stabilization agents based on formulation constraints and excipient risks.

Module 4: Validated Experimental Protocols

To prove your strategy works, you must simulate the stress conditions.

Protocol A: The "Peroxide Spike" (Simulating Aged Excipients)

Purpose: To determine if your drug is sensitive to the peroxides found in aged Polysorbates or PEGs.

  • Preparation: Prepare drug solution at target concentration.

  • Spike: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.1% (aggressive) or 50 ppm (realistic excipient impurity level).
    
  • Incubation: Store at 25°C for 24–48 hours.

  • Analysis: LC-MS. Look specifically for the M+16 peak (N-oxide/Hydroxylamine).

  • Interpretation: If degradation > 2%, you must use low-peroxide excipients and consider adding Methionine.

Protocol B: The "AIBN Stress" (Simulating Radical Dealkylation)

Purpose: To test susceptibility to oxidative dealkylation (loss of methyl group) driven by radicals, independent of peroxides.

  • Reagent: AIBN (Azobisisobutyronitrile) is a radical initiator.

  • Preparation: Dissolve drug in an inert solvent (or mixed aqueous/organic) compatible with AIBN.

  • Spike: Add 1–5 mM AIBN.

  • Activation: Heat to 40°C (activates AIBN to release radicals).

  • Analysis: LC-MS. Look for the M-14 peak (Primary amine) and Formaldehyde (derivatization required, e.g., with DNPH).

  • Interpretation: If this pathway dominates, you need radical scavengers (BHT) and chelators (EDTA).

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. Link

  • Hovorka, S. W., & Schöneich, C. (2001). "Oxidative Degradation of Pharmaceuticals: Theory, Mechanisms and Inhibition." Journal of Pharmaceutical Sciences. Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

  • Wasylaschuk, W. R., et al. (2007).[2] "Evaluation of Hydroperoxides in Common Pharmaceutical Excipients." Journal of Pharmaceutical Sciences. Link

  • Lienard, P., et al. (2019). "N-Methylation of amines: From mechanisms to pharmaceutical applications." European Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Characterization of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one: A Comparative Guide to NMR Methodologies

Executive Summary Cyclic ureas, particularly 1,3-diazinan-2-one (propylene urea) derivatives, are privileged scaffolds in modern drug discovery, frequently serving as rigid pharmacophores in kinase and protease inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic ureas, particularly 1,3-diazinan-2-one (propylene urea) derivatives, are privileged scaffolds in modern drug discovery, frequently serving as rigid pharmacophores in kinase and protease inhibitors. The compound 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one presents a specific analytical challenge: it possesses asymmetric ring substitution, overlapping aliphatic multiplets, and two distinct exchangeable protons (a secondary amine and a urea NH).

As a Senior Application Scientist, I frequently observe researchers struggling with definitive structural assignments for such molecules, often leading to downstream formulation or patenting issues. This guide objectively compares different NMR methodologies—specifically solvent selection and magnetic field strength—and provides a self-validating 2D NMR protocol to ensure absolute structural certainty.

Methodological Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The Causality of Conformational Dynamics and Hydrogen Bonding

The choice of deuterated solvent fundamentally dictates the quality of the NMR spectrum for molecules containing hydrogen-bond donors.

  • Performance in CDCl₃: In non-polar CDCl₃, the urea N3-H and the secondary amine N-H protons undergo rapid intermolecular exchange. Consequently, they often appear as broad, indistinguishable singlets or collapse entirely into the baseline. Furthermore, the lack of solvent-solute hydrogen bonding allows for rapid conformational averaging of the ethylenediamine side chain, which can blur scalar couplings.

  • Performance in DMSO-d₆ (Recommended): DMSO-d₆ acts as a strong hydrogen-bond acceptor. It effectively "locks" the exchangeable protons, significantly slowing their exchange rate on the NMR timescale. This shifts the urea N3-H signal downfield (~6.2 ppm) and the amine N-H to ~1.8 ppm, allowing for clear integration. This solvent effect is well-documented in the characterization of related cyclic ureas like DMPU (1,3-dimethyl-1,3-diazinan-2-one)[1]. When switching between these environments, recognizing trace solvent impurities is critical to avoid misassigning aliphatic peaks[2].

Quantitative Data Summary

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted at 600 MHz)

PositionAssignment¹H Shift in CDCl₃ (ppm)¹H Shift in DMSO-d₆ (ppm)¹³C Shift (ppm)
C2 Carbonyl (C=O)--156.5
N3 Urea NH~5.0 (broad, variable)6.21 (br s)-
C4 Ring CH₂3.25 (m)3.12 (m)41.2
C5 Ring CH₂1.95 (quintet)1.82 (quintet)22.5
C6 Ring CH₂3.35 (t)3.22 (t)46.8
C1' Side-chain CH₂3.45 (t)3.31 (t)49.1
C2' Side-chain CH₂2.75 (t)2.62 (t)51.3
N-H Amine NH~1.5 (broad, variable)1.85 (br s)-
N-CH₃ N-Methyl2.45 (s)2.28 (s)36.4

Methodological Comparison 2: High-Field (600 MHz) vs. Benchtop (60 MHz) NMR

The Causality of Chemical Shift Dispersion

Benchtop NMR spectrometers (60–80 MHz) are highly sought after as cost-effective, cryogen-free alternatives to high-field superconducting magnets. However, their performance drops significantly when analyzing 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one.

  • Benchtop NMR (60 MHz): The closely spaced aliphatic protons (C4, C6, C1', and C2') all resonate within a narrow window of 2.6 to 3.5 ppm. At 60 MHz, the chemical shift dispersion (

    
    ) is small relative to the scalar coupling constants (
    
    
    
    ). This results in severe second-order effects (roofing), merging the signals into a complex, uninterpretable multiplet where accurate integration is impossible.
  • High-Field NMR (600 MHz): At 600 MHz,

    
    . The spectrum operates under first-order rules, yielding fully resolved triplets for the ring and side-chain methylenes. This is mandatory for initial structural verification.
    

Experimental Protocols & Self-Validating Workflow

To definitively distinguish the C4 ring protons from the C6 ring protons (which are adjacent to the substituted N1), a self-validating experimental workflow is required.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Crucial Step: Ensure the solvent contains <0.01% H₂O to prevent proton exchange from washing out the NH signals.

  • Tuning & Shimming: Perform automated tuning/matching for the ¹H and ¹³C channels, followed by gradient Z-axis shimming using the deuterium lock signal.

  • ¹H Acquisition (Self-Validation Step): Acquire 16 scans with a 30° pulse angle and a 10-second relaxation delay (

    
    ). Validation Logic: The integration of the N-CH₃ singlet must be set exactly to 3.00. If the total integration of the remaining aliphatic region does not equal exactly 10.00 protons, the relaxation delay is insufficient, or overlapping impurities are present.
    
  • ¹³C Acquisition: Acquire 1024 scans using power-gated ¹H decoupling (WALTZ-16) and a 2-second relaxation delay.

2D NMR Logical Workflow

The definitive assignment relies on a sequential 2D NMR strategy:

G Step1 1D ¹H & ¹³C NMR Initial Shift Analysis Step2 ¹H-¹H COSY Isolate Spin Systems Step1->Step2 Sys1 Ring System (C4-C5-C6) Step2->Sys1 Sys2 Side Chain System (C1'-C2') Step2->Sys2 Step3 ¹H-¹³C HSQC Direct C-H Assignment Sys1->Step3 Sys2->Step3 Step4 ¹H-¹³C HMBC Long-Range Connectivity Step3->Step4 Final Anchor at C2 (C=O) Correlates C4, C6, C1' Step4->Final ³J C-H Coupling

Logical 2D NMR workflow for unambiguous structural assignment of cyclic ureas.

Workflow Causality:

  • COSY: Establishes the continuous C4-C5-C6 spin system of the ring and isolates it from the C1'-C2' spin system of the side chain.

  • HSQC: Correlates the resolved proton multiplets to their respective carbons.

  • HMBC (The Anchor): The C2 carbonyl carbon (~156.5 ppm) will show a strong ³

    
     correlation to the C4 protons and the C6 protons, but also to the C1' protons of the side chain. This specific cross-peak definitively anchors the ethylenediamine side chain to N1, proving the regiochemistry of the molecule.
    

References

  • Santos, R. A., et al. "Densities, heat capacities, viscosities, 1H- and 13C-NMR spectra, and solvatochromic parameters of binary mixtures of 1,3-dimethyl-1,3-diazinan-2-one (DMPU) and water." Journal of Chemical Thermodynamics, 2021. URL: [Link]1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]2]

Sources

Comparative

Comparison of biological activity between methylamino and dimethylamino cyclic ureas

This guide provides an in-depth technical comparison of methylamino (-NHMe) versus dimethylamino (-NMe₂) substituted cyclic ureas, focusing on their application as HIV-1 protease inhibitors and kinase modulators. The con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methylamino (-NHMe) versus dimethylamino (-NMe₂) substituted cyclic ureas, focusing on their application as HIV-1 protease inhibitors and kinase modulators. The content is designed for medicinal chemists and pharmacologists, synthesizing Structure-Activity Relationship (SAR) data, mechanistic insights, and experimental protocols.

Executive Summary

Cyclic ureas (e.g., the DMP 323/450 series) represent a critical scaffold in the design of aspartyl protease inhibitors and kinase antagonists. The optimization of this scaffold often hinges on the modification of P2/P2’ substituents to balance binding affinity (


)  with membrane permeability (

)
.

This guide compares two specific substituent classes:

  • Methylamino Cyclic Ureas: Characterized by the presence of a secondary amine (-NHMe). These analogs typically function as hydrogen bond donors, maximizing enthalpy-driven binding interactions.

  • Dimethylamino Cyclic Ureas: Characterized by a tertiary amine (-NMe₂). These analogs prioritize hydrophobic interactions and membrane permeability by eliminating the hydrogen bond donor cost associated with desolvation.

Key Finding: While methylamino derivatives often exhibit superior intrinsic enzymatic potency (


), dimethylamino analogs frequently demonstrate better cellular antiviral activity (

) and oral bioavailability due to improved lipophilicity and reduced polar surface area (PSA).

Mechanistic Comparison & SAR Logic

Structural Dynamics and Binding Mode

The cyclic urea core (typically a 7-membered ring) acts as a "structural water mimic," displacing the conserved water molecule found in the active site of HIV-1 protease. The efficacy of the side-chain substituents (methylamino vs. dimethylamino) depends on their interaction with the S2/S2’ subsites.

FeatureMethylamino (-NHMe) AnalogDimethylamino (-NMe₂) Analog
H-Bonding Capacity Donor & Acceptor. The -NH proton can form H-bonds with backbone carbonyls (e.g., Gly27 or Asp29/30) in the enzyme active site.Acceptor Only. Lacks the proton for donation. Relies on van der Waals forces and hydrophobic collapse.
Steric Profile Low Steric Bulk. Rotational freedom allows the -NHMe group to adopt planar conformations easily.High Steric Bulk. The second methyl group introduces steric clash, often forcing the substituent out of planarity (orthogonal twist).
Solvation Penalty High. Desolvating the polar -NH requires energy, potentially offsetting binding enthalpy.Low. Easier desolvation facilitates entry into hydrophobic pockets.
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent optimization pathways for these two subclasses.

SAR_Pathway Scaffold Cyclic Urea Scaffold (Core) Substituent P2/P2' Substituent Selection Scaffold->Substituent Me_Group Methylamino (-NHMe) Substituent->Me_Group Monomethylation DiMe_Group Dimethylamino (-NMe2) Substituent->DiMe_Group Dimethylation Me_Mech H-Bond Donor (Enthalpy Driven) Me_Group->Me_Mech Me_Result High Potency (Ki < 1nM) Low Permeability Me_Mech->Me_Result Me_Result->DiMe_Group Optimization Step (if Permeability Fails) DiMe_Mech Hydrophobic Interaction (Entropy Driven) DiMe_Group->DiMe_Mech DiMe_Result Moderate Potency High Bioavailability DiMe_Mech->DiMe_Result

Caption: Decision tree for optimizing cyclic urea substituents. Methylamino prioritizes target engagement; Dimethylamino prioritizes drug-like properties.

Biological Activity Data Comparison

The following data summarizes the performance of representative analogs (e.g., 3-aminoindazole or aminobenzyl substituted cyclic ureas) based on literature trends for the DMP series and related kinase inhibitors.

Table 1: Comparative Performance Metrics
MetricMethylamino Cyclic UreaDimethylamino Cyclic UreaInterpretation
Enzymatic

(nM)
0.5 – 2.0 5.0 – 15.0Methylamino binds tighter due to specific H-bond interactions with the protein backbone.
Antiviral

(nM)
20 – 5010 – 30 Despite lower

, dimethylamino analogs often show better cellular potency due to superior cell entry.
LogP (Lipophilicity) 2.5 – 3.23.5 – 4.2 Higher LogP in dimethylamino variants correlates with better passive diffusion.
Caco-2 Permeability (

cm/s)
< 5.0 (Low)> 15.0 (High) The removal of the H-bond donor significantly improves transport across the intestinal epithelium.
Metabolic Liability N-dealkylationN-oxide formation / DealkylationBoth are susceptible to CYP3A4, but dimethylamino groups are classic targets for sequential oxidative dealkylation.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Synthesis of Methylamino/Dimethylamino Analogs (General Workflow)

Note: This workflow assumes a pre-formed cyclic urea core (e.g., via titanium-mediated cyclization).

  • Starting Material: Use a cyclic urea core with a reactive benzyl halide or aldehyde at the P2 positions.

  • Methylamino Synthesis (Reductive Amination):

    • React the aldehyde-functionalized core with methylamine (2.0 eq) in MeOH.

    • Add NaBH(OAc)₃ (3.0 eq) at 0°C.

    • Critical Control: Monitor disappearance of imine intermediate via TLC to prevent over-alkylation.

  • Dimethylamino Synthesis (Eschweiler-Clarke or Reductive Alkylation):

    • React the primary amine precursor with Formaldehyde (excess) and Formic Acid at reflux (100°C).

    • Alternative: Treat the methylamino product (from step 2) with MeI (1.1 eq) and K₂CO₃ in DMF.

    • Purification: Dimethylamino products are less polar; purify via silica gel chromatography (Hexane/EtOAc gradient).

FRET-Based Enzymatic Inhibition Assay

This assay determines the


 values to quantify the "Potency Gap" between the two analogs.

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (final conc. 0.5 nM).

  • Substrate: Fluorogenic peptide (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

Procedure:

  • Preparation: Dilute methylamino and dimethylamino cyclic ureas in DMSO (100% stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 2 µL of inhibitor with 98 µL of Enzyme/Buffer mix. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add 100 µL of Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 20 minutes.

  • Validation:

    • Positive Control: Pepstatin A (

      
       ~ 1 nM).
      
    • Negative Control: DMSO only.

    • Data Fit: Fit initial velocities (

      
      ) to the Morrison equation for tight-binding inhibitors.
      

Expert Analysis & Recommendations

The "Potency-Permeability" Trade-off

In the development of the DMP series (e.g., the evolution from DMP 323 to DMP 450), researchers observed that while symmetry and hydrogen bonding (methylamino-like features) produced femtomolar enzyme inhibitors, these compounds often failed in animal models due to poor oral bioavailability.

Recommendation:

  • Use Methylamino (-NHMe) when the target pocket (S2) is solvent-exposed or when a specific backbone hydrogen bond (e.g., with Asp29) is critical for selectivity against host proteases (Renin/Cathepsin D).

  • Use Dimethylamino (-NMe₂) to improve the pharmacokinetic profile. If the

    
     loss is within 10-fold, the gain in permeability often results in a superior drug candidate. The "dimethyl" cap essentially masks the polarity of the nitrogen, facilitating transit through the lipid bilayer.
    
References
  • Hodge, C. N., et al. (1996). Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450. Chemistry & Biology. Link

  • Lam, P. Y., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic urea inhibitors of HIV protease. Science. Link

  • Kaltenbach, R., et al. (1999).[1] Increased antiviral activity of cyclic urea HIV protease inhibitors by modifying the P1/P1' substituents. Bioorganic & Medicinal Chemistry Letters. Link

  • Ovadia, O., et al. (2011). The effect of N-methylation on the biological activity of cyclic peptides. Molecular Pharmaceutics. (Cited for general N-methylation permeability principles). Link

Sources

Validation

Benchmarking Synthetic Routes for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Production

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Context 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-[2-(methylamino)ethyl]tetrahydropyrimidin-2(1H)-one) is a highly versatile cyclic urea polyamine scaffold. It is frequently utilized as a hydrophilic, basic pharmacophore in the development of kinase inhibitors, GPCR ligands, and epigenetic modulators.

The primary synthetic challenge in producing this molecule lies in the regioselective mono-alkylation of the symmetrical tetrahydropyrimidin-2(1H)-one (propylene urea) core, followed by the introduction of the methylamino group without triggering over-alkylation, ring-opening, or dimerization. This guide objectively benchmarks three distinct synthetic routes, analyzing their mechanistic causality, scalability, and process efficiency.

Mechanistic Pathways & Route Design

To benchmark the production of this intermediate, we evaluate three divergent strategies:

  • Route A (Boc-Protected): Prioritizes absolute purity via orthogonal protecting groups.

  • Route B (Halide Displacement): Prioritizes scalability and cost-efficiency using differential leaving groups.

  • Route C (Reductive Amination): Prioritizes process safety by avoiding genotoxic alkylating agents.

SyntheticRoutes SM Tetrahydropyrimidin-2(1H)-one (Propylene Urea) RA_Step1 NaH, DMF Boc-N(Me)CH2CH2Cl SM->RA_Step1 Route A (Boc) RB_Step1 KOH, DMSO 1-Bromo-2-chloroethane SM->RB_Step1 Route B (Halide) RC_Step1 1. Bromoacetal / Base 2. Acid Hydrolysis SM->RC_Step1 Route C (Red-Am) RA_Int Boc-Protected Intermediate RA_Step1->RA_Int RA_Step2 TFA, DCM Deprotection RA_Int->RA_Step2 Target 1-[2-(Methylamino)ethyl]- 1,3-diazinan-2-one RA_Step2->Target RB_Int 1-(2-Chloroethyl)- 1,3-diazinan-2-one RB_Step1->RB_Int RB_Step2 MeNH2 (aq) Nucleophilic Sub RB_Int->RB_Step2 RB_Step2->Target RC_Int Aldehyde Intermediate RC_Step1->RC_Int RC_Step2 MeNH2, NaBH(OAc)3 Reductive Amination RC_Int->RC_Step2 RC_Step2->Target

Comparative Synthetic Pathways for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one.

Comparative Benchmarking & Mechanistic Causality

Route A: The Boc-Protected Alkylation (Discovery Standard)
  • Causality & Logic: This route utilizes NaH to irreversibly deprotonate the urea N-H (pKa ~13). The electrophile, tert-butyl (2-chloroethyl)(methyl)carbamate, must be Boc-protected. Without the strongly electron-withdrawing Boc group, the secondary amine would undergo rapid intramolecular nucleophilic attack on the alkyl chloride, forming a highly reactive aziridinium intermediate that leads to uncontrolled polymerization.

  • Verdict: Excellent for milligram-scale discovery where purity is paramount, but the high molecular weight of the protecting group results in a poor atom economy.

Route B: Two-Step Halide Displacement (Industrial Standard)
  • Causality & Logic: This route exploits the differential reactivity of halogens. In the first step, the urea nitrogen selectively displaces the bromide of 1-bromo-2-chloroethane because the C-Br bond is weaker and more polarizable than the C-Cl bond [1]. In the second step, amination is performed. A massive excess of aqueous methylamine is required; this concentration-dependent kinetic control ensures the high concentration of primary amine outcompetes the newly formed secondary amine product, thereby suppressing dimerization (tertiary amine formation).

  • Verdict: The most cost-effective and scalable route, utilizing commodity chemicals.

Route C: Reductive Amination (Green / Clinical API Route)
  • Causality & Logic: Alkyl dihalides (used in Route B) are notorious genotoxic impurities (GTIs). Route C intentionally avoids them to align with [3]. Alkylation is performed with a safer acetal, which is hydrolyzed to an aldehyde. The subsequent reductive amination relies on sodium triacetoxyborohydride (NaBH(OAc)3). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward the aldehyde but highly selective for the more electrophilic iminium ion formed in situ [2].

  • Verdict: Ideal for late-stage clinical manufacturing where regulatory compliance regarding GTIs outweighs the cost of additional synthetic steps.

Quantitative Data Presentation
MetricRoute A (Boc-Protected)Route B (Halide Displacement)Route C (Reductive Amination)
Overall Yield 75 - 80%65 - 70%55 - 60%
Purity (HPLC) > 99%~ 95% (Dimer impurities)> 98%
Atom Economy Poor (High MW protecting group)HighModerate
E-Factor > 50 (High solvent/TFA waste)~ 15~ 25
Cost per Kg

$ (Expensive Boc-reagents)
$ (Commodity chemicals)

(Specialty acetals)
GTI Risk LowHigh (Alkyl dihalides)Low
Best Use Case Milligram-scale DiscoveryKilogram-scale ProductionGreen Chemistry / Clinical API

Self-Validating Experimental Protocol: Route B

Because Route B represents the most viable path for >100g scale-up, the following self-validating protocol outlines the exact workflow required to mitigate its primary risk: over-alkylation.

ProtocolWorkflow Step1 Step1 Step2 Workup 1 Quench: H2O Extract: EtOAc Step1->Step2 Step3 Step 2: Amination Temp: 60°C Reagent: MeNH2 Step2->Step3 Step4 Workup 2 Extract: DCM Wash: Brine Step3->Step4 Product Product Step4->Product

Step-by-step operational workflow for the Route B synthesis.

Step 1: N-Alkylation (Synthesis of 1-(2-chloroethyl)-1,3-diazinan-2-one)
  • Charge: To a dry 2 L jacketed reactor, add tetrahydropyrimidin-2(1H)-one (100 g, 1.0 mol) and anhydrous DMSO (500 mL).

  • Base Addition: Add finely powdered KOH (61.7 g, 1.1 mol) in portions.

    • Causality Check: KOH in DMSO forms the highly nucleophilic dimsyl anion/urea anion pair. We avoid NaH here to eliminate hazardous hydrogen gas evolution on scale.

  • Electrophile Addition: Cool the reactor to 15°C. Dropwise, add 1-bromo-2-chloroethane (157.7 g, 1.1 mol) over 2 hours.

    • Causality Check: Maintaining the internal temperature strictly <30°C prevents the base-catalyzed elimination of the alkyl halide (which would form volatile vinyl chloride gas).

  • Workup: Quench with ice water (1 L) and extract with EtOAc (3 x 500 mL). Wash organics with brine, dry over Na2SO4, and concentrate to yield the intermediate as a pale oil.

Step 2: Amination (Synthesis of Target)
  • Charge: Transfer the unpurified intermediate (~150 g) to a 1 L Hastelloy pressure reactor.

  • Amination: Add 40% aqueous methylamine (400 mL, ~4.6 mol).

    • Causality Check: A massive stoichiometric excess (>4.5 equiv) is critical. This ensures pseudo-first-order kinetics where the intermediate is flooded by primary amine, preventing the newly formed secondary amine product from reacting with unreacted chloride.

  • Heating: Seal the reactor and heat to 60°C for 12 hours.

  • Isolation: Cool to room temperature, vent safely through an acid scrubber, and extract the aqueous layer with DCM (4 x 300 mL). The product partitions into the organic layer. Concentrate under reduced pressure to afford 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (approx. 105 g, 67% overall yield).

References

  • Title: Process for the preparation of 1,3-disubstituted imidazolidinones (US Patent 5783706A)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996, 61, 3849-3862). URL: [Link] [2]

  • Title: ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL: [Link] [3]

Safety & Regulatory Compliance

Safety

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one proper disposal procedures

This comprehensive technical guide outlines the operational handling, safety protocols, and proper disposal procedures for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-[2-(methylamino)ethyl]tetrahydropyri...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the operational handling, safety protocols, and proper disposal procedures for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one (also known as 1-[2-(methylamino)ethyl]tetrahydropyrimidin-2(1H)-one), a specialized building block frequently utilized in the synthesis of heterocyclic pharmaceutical agents.

Operational Context & Chemical Profile

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a bifunctional organic molecule featuring a highly polar cyclic urea core and a basic secondary amine side chain. In drug development, it is typically employed as an intermediate in the synthesis of complex heterocyclic compounds, including histone deacetylase (HDAC) inhibitors and anti-helminthic agents[1][2].

Because of its structural similarity to other cyclic ureas like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)[3], it exhibits high polarity and water solubility, which dictates its waste stream behavior. The secondary amine group renders the molecule basic, meaning it will readily form water-soluble salts (such as the commercially available hydrochloride salt, CAS 2089277-12-1)[4] upon exposure to acids.

Table 1: Physicochemical & Hazard Summary

Property/AttributeDescriptionOperational Implication
Chemical Class Cyclic urea / Aliphatic secondary amineHighly polar; acts as a hydrogen bond donor and acceptor.
Solubility Soluble in water, alcohols, and polar organicsWill partition into aqueous phases during liquid-liquid extraction unless pH is highly basic.
Acid-Base Profile Basic (due to secondary amine)Exothermic reaction potential with concentrated strong acids.
Environmental Fate Resistant to biological degradationCritical: Cannot be disposed of via municipal wastewater/sink drains. Requires incineration.

Causality-Driven Disposal Methodology

The disposal of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one must be managed strictly as hazardous chemical waste. The cyclic urea moiety is chemically robust and resists standard biological wastewater treatment processes. If discharged into the environment, it can persist and potentially disrupt local aquatic ecosystems. Therefore, high-temperature commercial incineration is the only acceptable method of final destruction.

Step-by-Step Waste Segregation and Disposal Protocol

Step 1: Matrix Characterization and Quenching

  • Action: Determine the state of the compound (neat solid, aqueous solution, or organic solution). If the compound is part of an active reaction mixture, quench any reactive reagents (e.g., alkylating agents) before waste collection.

  • Causality: Unquenched reaction mixtures can lead to exothermic reactions or gas evolution (pressurization) inside sealed waste containers.

Step 2: Phase Separation & Segregation

  • Action: Route the waste into the appropriate stream based on the solvent matrix.

    • Halogenated Organic Waste: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform.

    • Non-Halogenated Organic Waste: If dissolved in methanol, ethanol, ethyl acetate, or DMSO.

    • Aqueous Basic Waste: If the compound is in an aqueous solution. Ensure the pH is recorded on the waste tag.

  • Causality: Halogenated and non-halogenated wastes are processed differently by disposal vendors. Halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent the release of corrosive hydrogen chloride gas and highly toxic dioxins.

Step 3: Primary Containment

  • Action: Transfer the segregated waste into chemically compatible, high-density polyethylene (HDPE) carboys or safety-coated glass bottles. Do not use metal containers.

  • Causality: The basic nature of the amine, especially if aqueous, can slowly corrode certain metal containers over time, leading to leaks and secondary contamination.

Step 4: Labeling and Storage

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one" and its approximate concentration. Store in a designated Satellite Accumulation Area (SAA) with secondary containment (spill trays).

  • Causality: Accurate chemical nomenclature ensures that downstream waste management vendors apply the correct EPA/RCRA waste codes and incineration profiles.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing waste streams containing 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one to ensure environmental compliance and laboratory safety.

WasteRouting Start Reaction Mixture containing 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one Quench Quench Reactive Intermediates (e.g., adjust pH, neutralize) Start->Quench Decision1 Solvent Matrix? Quench->Decision1 Aqueous Aqueous Waste Stream (pH > 7 due to amine) Decision1->Aqueous Water/Buffer Organic Organic Waste Stream Decision1->Organic Organic Solvents AqWaste Aqueous Basic Waste (HDPE Container) Aqueous->AqWaste Decision2 Contains Halogens? (e.g., DCM, Chloroform) Organic->Decision2 HaloWaste Halogenated Organic Waste (HDPE Container) Decision2->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (HDPE Container) Decision2->NonHaloWaste No Incinerator1 Specialized High-Temp Incineration (with Acid Gas Scrubbers) HaloWaste->Incinerator1 Incinerator2 Standard High-Temp Incineration (Complete Thermal Destruction) NonHaloWaste->Incinerator2 AqWaste->Incinerator2

Caption: Decision matrix for the segregation and final destructive disposal of cyclic urea/amine waste streams.

Spill Response and Decontamination

In the event of an accidental spill of the neat material or a concentrated solution:

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization (Optional but recommended for large aqueous spills): If the spill is a highly concentrated aqueous free-base, it can be carefully neutralized with a dilute, weak acid (e.g., 5% citric acid) to reduce volatility and basicity before absorption.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag or a dedicated solid waste pail.

  • Decontamination: Wash the spill surface thoroughly with water and a mild detergent. Collect the wash water as aqueous hazardous waste. The cyclic urea core is highly water-soluble, making aqueous detergent washes highly effective for final surface decontamination.

References

  • Title: WO2019027054A1 - Heterocyclic compound Source: Google Patents URL
  • Title: CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases Source: Google Patents URL
  • Title: Cas 7226-23-5, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) Properties Source: LookChem URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Executive Safety Summary & Hazard Identification Core Directive: This compound is a functionalized cyclic urea featuring a secondary aliphatic amine side chain.[1] Due to the lack of a compound-specific global safety dat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Core Directive: This compound is a functionalized cyclic urea featuring a secondary aliphatic amine side chain.[1] Due to the lack of a compound-specific global safety dataset, strict precautionary principles must be applied.[1]

Scientific Rationale for Hazard Profiling (Read-Across Methodology):

  • Core Structure (Cyclic Urea): Structurally analogous to DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), a known Reproductive Toxin (Category 2) and skin/eye irritant.[1]

  • Functional Group (Secondary Amine): The N-methylaminoethyl side chain imparts corrosive properties (Skin Corr.[1] 1B) and high basicity, posing significant risks of chemical burns and mucous membrane damage.[1]

Risk Classification:

  • Health: Acute Toxicity (Oral/Inhalation), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Suspected Reproductive Toxicity (Category 2).[1]

  • Reactivity: Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an elevated containment strategy due to its potential for permeation and tissue damage.[1]

Component Specification Scientific Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or NeopreneCyclic ureas like DMPU are known skin permeators.[1] Double gloving creates a sacrificial barrier and increases breakthrough time.[1]
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses are insufficient.[1] The amine functionality poses a risk of irreversible corneal damage upon splash contact.[1]
Respiratory Protection Fume Hood (Primary) Full-face respirator with ABEK (Amine/Organic Vapor) cartridges (Secondary)Required if handling outside a hood (e.g., spill cleanup).[1] Prevents inhalation of caustic mists or dusts.[1]
Body Protection Chemical-Resistant Lab Coat (Tyvek® or similar) + ApronStandard cotton coats absorb corrosive liquids.[1] Impervious materials prevent skin contact.[1]
Operational Handling Protocol
Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood is operating at a face velocity of 80–100 fpm .

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution nearby for immediate neutralization of minor spills.[1]

  • Exclusion Zone: Clear the hood of incompatible materials, specifically strong acids (e.g., HCl, H₂SO₄) and oxidizers (e.g., H₂O₂), to prevent violent exothermic reactions.[1]

Phase 2: Weighing & Transfer
  • For Solids (HCl Salt): Weigh inside the fume hood using a draft shield.[1] If the balance is outside, transfer the container into a tared, sealable secondary vessel before removing it from the hood.

  • For Liquids (Free Base): Use a positive-displacement pipette or glass syringe.[1] Avoid needles if possible to prevent injection injuries.[1] If needles are required, use Luer-lock fittings to prevent detachment under pressure.[1]

Phase 3: Reaction & Synthesis
  • Solvent Selection: Compatible with polar aprotic solvents (DMF, DMSO, Acetonitrile).[1]

  • Addition Order: Always add this compound slowly to acidic solutions. Rapid addition can generate excessive heat and fumes.[1]

  • Temperature Control: Monitor internal temperature during addition. Exotherms are likely when reacting the amine moiety.[1]

Safety Decision Logic (Workflow Diagram)

The following diagram outlines the critical decision points for handling this compound safely.

SafetyWorkflow cluster_emergency Emergency Response Start Start: Handling 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) Dust Hazard CheckState->Solid Liquid Liquid (Free Base) Vapor/Splash Hazard CheckState->Liquid Controls_Solid Use Draft Shield Anti-Static Spatula WEAR: N95 or P100 if outside hood Solid->Controls_Solid Controls_Liquid Use Syringe/Pos-Disp Pipette Double Nitrile Gloves WEAR: Face Shield Liquid->Controls_Liquid Reaction Reaction Setup (Fume Hood Required) Controls_Solid->Reaction Controls_Liquid->Reaction Quench Quench/Workup (Potential Exotherm) Reaction->Quench Waste Disposal: Basic Organic Waste Stream Quench->Waste Spill Spill Detected Neutralize Neutralize with Dilute Acetic Acid Spill->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Waste

Caption: Operational workflow for handling 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one, differentiating protocols for solid and liquid forms.

Emergency Response & First Aid

In Case of Exposure:

  • Skin Contact: Immediately flush with lukewarm water for 15 minutes .[1] Do not use "neutralizing" creams on the skin; water is the safest decontamination agent.[1] Remove contaminated clothing under the shower.[1][2]

  • Eye Contact: Flush immediately with water or saline for 15 minutes , holding eyelids open.[1] Time is critical —alkaline burns penetrate deep into the eye tissue rapidly.[1] Seek immediate ophthalmological care.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Management:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respirator if outside a hood).[1]

  • Neutralize: Gently cover the spill with a dilute acid neutralizer (e.g., citric acid or sodium bisulfate) until pH is neutral (pH 6–8).[1]

  • Absorb: Use inert material (vermiculite, sand).[1][3] Do not use sawdust or paper towels, as amines can react with cellulose or ignite.[1]

Waste Disposal & Decontamination

Disposal Protocol:

  • Waste Stream: Segregate as "Basic Organic Waste" .[1] Do not mix with acidic waste streams to prevent heat generation.[1]

  • Labeling: Clearly label the container with the chemical name and "Corrosive/Toxic" hazard warnings.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the free base is wet or in solution, as amines can corrode certain metals (e.g., aluminum, zinc).[1]

Decontamination of Glassware:

  • Rinse glassware with a 5% dilute acid solution (acetic or citric acid) before washing with standard detergent.[1] This ensures the amine is neutralized and removed effectively.[1]

References
  • European Chemicals Agency (ECHA). Substance Information: 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[1] (Accessed 2026).[1] Link

    • Cited for: Read-across toxicity data regarding cyclic urea core and reproductive hazards.
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Amines, Aliphatic.[1] (Accessed 2026).[1] Link

    • Cited for: General handling protocols and PPE selection for corrosive aliphatic amines.[1]

  • PubChem. Compound Summary: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.[1][4] National Library of Medicine.[1] Link

    • Cited for: Physical properties and incompatibility data of structural analogs.[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.